3,4-Dichloro-1-benzothiophene-2-carbohydrazide
Overview
Description
3,4-Dichloro-1-benzothiophene-2-carbohydrazide (DBTC) is an organosulfur compound that has been studied for its potential applications in various fields of scientific research. DBTC is a heterocyclic compound that contains a benzothiophene ring and a carbohydrazide moiety. It is a colorless solid that is insoluble in water and is relatively stable under normal conditions. It has been used in various fields of research such as in vitro and in vivo studies, pharmacodynamics, and biochemical and physiological studies.
Scientific Research Applications
Synthesis and Biological Activity
3,4-Dichloro-1-benzothiophene-2-carbohydrazide serves as a key intermediate in the synthesis of heterocyclic compounds with significant biological activities. Its utility is demonstrated in the synthesis of compounds with antimicrobial, analgesic, and anthelmintic activities. For instance, its reaction with potassium thiocyanate and subsequent cyclization has led to the creation of thioxotetrahydropyrimidines, thiazoles, triazoles, and oxadiazoles, all of which have been screened for their biological activities (Naganagowda et al., 2011).
Antimicrobial Applications
Further emphasizing its role in antimicrobial applications, 3,4-Dichloro-1-benzothiophene-2-carbohydrazide has been utilized to synthesize new derivatives that exhibit antibacterial activity. This includes the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Corrosion Inhibition
In addition to its biological applications, 3,4-Dichloro-1-benzothiophene-2-carbohydrazide has been studied for its potential as a corrosion inhibitor. It has shown effectiveness in inhibiting the corrosion of 6061 aluminium alloy/SiCp composite in hydrochloric acid medium. The studies indicate that the compound acts as a cathodic inhibitor, with its efficiency increasing with the concentration and decreasing with temperature (Kini et al., 2011).
properties
IUPAC Name |
3,4-dichloro-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHUDKWJRJKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181016 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1-benzothiophene-2-carbohydrazide | |
CAS RN |
350997-39-6 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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